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Compound of Interest

Compound Name: 7-Hydroxy-1-tetralone

Cat. No.: B1583441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of 7-Hydroxy-1-
tetralone (CAS No: 22009-38-7), a key intermediate in pharmaceutical and chemical synthesis.

The document covers its fundamental chemical and physical properties, detailed experimental

protocols for its synthesis, and its role as a versatile chemical scaffold.

Core Properties and Data
7-Hydroxy-1-tetralone is an aromatic ketone and a derivative of tetralone, characterized by a

hydroxyl group at the 7-position of its naphthalene ring system.[1][2] At room temperature, it

typically appears as a white to off-white crystalline solid.[1] Its structure, featuring both a

reactive hydroxyl group and a ketone, makes it a valuable building block in the synthesis of

various bioactive compounds, including central nervous system agents and dopaminergic

drugs.[1][3]
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Identifier Value

CAS Number 22009-38-7[4][5]

IUPAC Name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]

Molecular Formula C₁₀H₁₀O₂[5]

Canonical SMILES C1CC2=C(C=C(C=C2)O)C(=O)C1[1][4]

InChI
InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-

10(12)9(7)6-8/h4-6,11H,1-3H2[1][4]

InChIKey LGFSAJZSDNYVCW-UHFFFAOYSA-N[1][4]

Physical and Chemical Properties
Property Value

Molecular Weight 162.19 g/mol [5][6]

Appearance White to Gray to Brown powder/crystal[1][5]

Melting Point 164-168 °C

Boiling Point 215 °C (at 12 mmHg)[6]

Density ~1.236 g/cm³ (Predicted)[6]

pKa 9.44 ± 0.20 (Predicted)[1]

Solubility Sparingly soluble in water[1]

LogP 1.7 (Computed)[4]

Spectral Data
Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data with specific peak assignments

for 7-Hydroxy-1-tetralone are not readily available in the searched literature. However, based

on its known structure, the following characteristic signals can be expected:

¹H NMR:
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Aromatic Protons (Ar-H): Signals expected in the δ 6.5-8.0 ppm range. The specific

splitting pattern would correspond to the three protons on the substituted aromatic ring.

Aliphatic Protons (-CH₂-): Multiple signals for the three methylene groups (at C2, C3, and

C4) would appear in the δ 2.0-3.5 ppm range. The protons on C2, being adjacent to the

carbonyl group, would likely be the most downfield of this group.

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range,

typically δ 4.0-7.0 ppm, and is dependent on solvent and concentration.

¹³C NMR:

Carbonyl Carbon (C=O): A signal expected in the δ 195-200 ppm range.

Aromatic Carbons (Ar-C): Six signals would be expected in the δ 110-160 ppm range. The

carbon attached to the hydroxyl group (C7) would be significantly shifted downfield.

Aliphatic Carbons (-CH₂-): Three signals for the methylene carbons are expected in the δ

20-40 ppm range.

Infrared (IR) Spectroscopy:

O-H Stretch (Alcohol/Phenol): A strong, broad absorption band in the region of 3100-3600

cm⁻¹ due to hydrogen bonding.[5][7]

C=O Stretch (Ketone): A strong, sharp absorption peak around 1680-1715 cm⁻¹. The

conjugation with the aromatic ring would shift this to a lower wavenumber compared to a

simple aliphatic ketone.[5][8]

C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm⁻¹.[8]

C-O Stretch (Phenol): A sharp peak expected around 1200-1300 cm⁻¹.[8]

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above

3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[7]

Experimental Protocols
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The synthesis of 7-Hydroxy-1-tetralone can be achieved via multiple routes. A common and

well-documented method involves a multi-step synthesis starting from anisole, followed by

demethylation.

Synthesis of 7-Hydroxy-1-tetralone from Anisole
This protocol is adapted from a patented method and involves three main stages: Friedel-Crafts

acylation, Wolff-Kishner reduction, and a final intramolecular cyclization followed by

demethylation.

Stage 1: Preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Reaction Setup: To a 500ml reaction vessel, add 250ml of nitromethane and 30g of anisole.

[1]

Addition of Lewis Acid: Cool the mixture to between 0-15°C and add 80g of anhydrous

aluminum trichloride. Maintain stirring for 2 hours at this temperature.[1]

Acylation: Add 25g of succinic anhydride to the mixture and allow the reaction to proceed at

a temperature of 10-20°C for 12 hours.[1]

Work-up: The reaction solution is then added to a mixture of 600ml water and 100ml of 30%

hydrochloric acid, controlling the temperature between 0-25°C. The mixture is stirred for 1

hour.[1]

Isolation: The resulting precipitate is collected via suction filtration and dried under reduced

pressure at 60°C to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1]

Stage 2: Preparation of 4-(4-methoxyphenyl)butyric acid

Reduction: The 4-(4-methoxyphenyl)-4-oxobutanoic acid intermediate is reduced to 4-(4-

methoxyphenyl)butyric acid. (Note: The specific patent describes a subsequent

cyclization/demethylation from this intermediate).[1]

Stage 3: Cyclization, Demethylation, and Purification to 7-Hydroxy-1-tetralone

Cyclization: 20g of 4-(4-methoxyphenyl)butyric acid is added to a solution of 200ml toluene,

44g of aluminum trichloride, and 10ml of nitromethane at 60-70°C. The mixture is heated to
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reflux for 10 hours.[1]

Quenching: The reaction solution is added to 300ml of ice water.[1]

Extraction & Purification: The layers are separated, and the organic layer is washed with

100ml of water. The pH is adjusted to 13 with liquid caustic soda, and the layers are

separated again. The aqueous layer's pH is then adjusted to 2 with hydrochloric acid, leading

to precipitation.[1]

Recrystallization: The crude product is filtered. Methanol (20ml) and water (30ml) are added

to the filtrate, which is then heated to reflux to dissolve the solid. The solution is cooled to

0°C to induce crystallization.[1]

Final Product: The crystals are collected by filtration and dried to yield a white solid of 7-
hydroxy-1-tetralone with a reported purity of 99.99% by HPLC.[1]

Visualizations: Workflows and Pathways
Experimental Workflow: Synthesis of 7-Hydroxy-1-
tetralone
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Starting Materials

Stage 1: Friedel-Crafts Acylation

Stage 2: Reduction

Stage 3: Cyclization & Demethylation
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Caption: Synthesis workflow for 7-Hydroxy-1-tetralone.
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Signaling Pathway: Mechanism of Action as a MAO
Inhibitor
Derivatives of 7-Hydroxy-1-tetralone have shown significant potential as Monoamine Oxidase

(MAO) inhibitors, which are crucial for treating neurological disorders like depression and

Parkinson's disease.[3] MAO enzymes are responsible for the metabolic degradation of

monoamine neurotransmitters. By inhibiting MAO, these compounds increase the

concentration and availability of neurotransmitters in the synaptic cleft.
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Caption: Inhibition of Monoamine Oxidase (MAO) by a derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. 5-Hydroxy-1-tetralone [webbook.nist.gov]

3. rsc.org [rsc.org]

4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

6. Introduction to IR Spectra [webspectra.chem.ucla.edu]

7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

8. 37827-68-2 Cas No. | 7-Hydroxy-2-tetralone | Apollo [store.apolloscientific.co.uk]

To cite this document: BenchChem. [In-Depth Technical Guide: 7-Hydroxy-1-tetralone].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583441#7-hydroxy-1-tetralone-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

